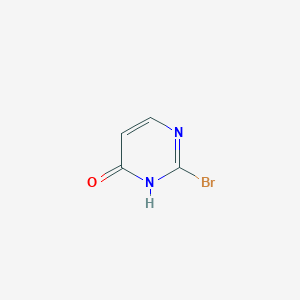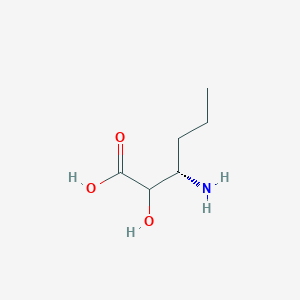
3-Doxylandrostanol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Molecular Packing in Steroid-Lecithin Monolayers
Studies by Müller-Landau and Cadenhead (1979) examined the molecular packing of various steroids, including 3-doxyl cholestane (a compound closely related to 3-Doxylandrostanol), in monolayers. They highlighted the resemblance in molecular packing and hydrophobic interactions between cholesterol and 3-doxyl cholestane, offering insights into the behavior of these molecules in different conditions (Müller-Landau & Cadenhead, 1979).
2. Potential in Tissue Engineering
Research by Chen and Wu (2005) discussed polyhydroxyalkanoates (PHAs) as materials in tissue engineering, highlighting their use in developing medical devices and tissue repair. Although not directly focusing on 3-Doxylandrostanol, the study provides context on the broader application of similar hydroxylated compounds in biomedical research (Chen & Wu, 2005).
3. Impact on Dopamine Metabolites
Di Giulio et al. (1978) explored the effects of various drugs on dopamine metabolites in rat brains, including 3-methoxytyramine. This study offers an indirect reference to the potential influence of compounds like 3-Doxylandrostanol on neurotransmitter metabolism (Di Giulio et al., 1978).
4. Synthesis and Biodegradation of 3-Hydroxypropionate-Containing Polyesters
Andreeßen and Steinbüchel (2010) reviewed the synthesis and properties of 3-Hydroxypropionate-containing polyesters, an area relevant to the study of 3-Doxylandrostanol due to its structural similarities. This research provides insight into the industrial applications of such compounds in bioplastics and other materials (Andreeßen & Steinbüchel, 2010).
5. Hemodynamic Effects of 3-Hydroxytyramine
Carvalho et al. (1969) examined the hemodynamic effects of 3-hydroxytyramine (dopamine), shedding light on the potential cardiovascular implications of structurally similar compounds like 3-Doxylandrostanol. The study emphasizes the importance of understanding the physiological interactions of such compounds (Carvalho et al., 1969).
Propiedades
InChI |
InChI=1S/C23H38NO3/c1-20(2)14-27-23(24(20)26)12-11-21(3)15(13-23)5-6-16-17-7-8-19(25)22(17,4)10-9-18(16)21/h15-19,25H,5-14H2,1-4H3/t15-,16-,17-,18-,19-,21-,22-,23?/m0/s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVYWHYGFRJQMJ-KEDRCSRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2(N1[O])CCC3(C(C2)CCC4C3CCC5(C4CCC5O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3(C[C@@H]1CC[C@@H]4[C@@H]2CC[C@]5([C@H]4CC[C@@H]5O)C)N(C(CO3)(C)C)[O] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Doxylandrostanol | |
CAS RN |
25521-33-9 | |
| Record name | 3-Doxylandrostanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025521339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-[Benzyl(phenyl)amino]acetamide](/img/structure/B1506852.png)
![3-Amino-4-{[(2,4-dimethoxyphenyl)methyl]amino}benzonitrile](/img/structure/B1506854.png)
